An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydroxy Torsemide-d7
An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydroxy Torsemide-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for Hydroxy Torsemide-d7, a deuterated analog of a major active metabolite of the diuretic drug Torsemide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for analytical assays.
Chemical Structure
Hydroxy Torsemide is an aromatic primary alcohol that results from the hydroxylation of the 3'-methyl group on the phenyl ring of Torsemide.[1] It is a significant metabolite of Torsemide.[1] The deuterated analog, Hydroxy Torsemide-d7, incorporates seven deuterium atoms on the isopropyl group. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Hydroxy Torsemide.
Table 1: Chemical and Physical Properties
| Property | Hydroxy Torsemide | Hydroxy Torsemide-d7 (Calculated) |
| IUPAC Name | 1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-isopropylurea | 1-((4-((3-(hydroxymethyl)phenyl)amino)pyridin-3-yl)sulfonyl)-3-(isopropyl-d7)urea |
| Molecular Formula | C₁₆H₂₀N₄O₄S | C₁₆H₁₃D₇N₄O₄S |
| Molecular Weight | 364.42 g/mol | 371.46 g/mol |
| Exact Mass | 364.1205 g/mol | 371.1645 g/mol |
| CAS Number | 99300-68-2[1][2][3] | 1329613-35-5 |
Metabolic Pathway of Torsemide
Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major contributor to its transformation. The metabolism involves the hydroxylation of the tolyl methyl group to form Hydroxy Torsemide (M1), which is an active metabolite. Further oxidation can occur to produce a carboxylic acid derivative (M5), which is inactive.
Caption: Metabolic conversion of Torsemide to its metabolites.
Proposed Synthesis of Hydroxy Torsemide-d7
Overall Synthetic Workflow
The proposed synthetic route involves three main stages:
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Synthesis of the key intermediate, 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.
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Preparation of the deuterated reagent, isopropyl-d7-isocyanate.
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The final coupling reaction to form Hydroxy Torsemide-d7.
Caption: Overall workflow for the proposed synthesis of Hydroxy Torsemide-d7.
Experimental Protocols
Step 1: Synthesis of 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide
This step involves a nucleophilic aromatic substitution reaction between 4-chloro-3-pyridinesulfonamide and 3-(hydroxymethyl)aniline.
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Reagents and Materials:
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4-chloro-3-pyridinesulfonamide
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3-(hydroxymethyl)aniline (also known as 3-aminobenzyl alcohol)
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An appropriate solvent (e.g., n-butanol, water, or a mixture)
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A base (e.g., sodium bicarbonate or triethylamine) if starting from the hydrochloride salt of the sulfonamide.
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Reaction vessel with a reflux condenser and magnetic stirrer.
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Procedure (based on similar reactions):
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To a reaction vessel, add 4-chloro-3-pyridinesulfonamide (1 equivalent) and the chosen solvent.
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Add 3-(hydroxymethyl)aniline (1.1 equivalents).
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If necessary, add a base to neutralize any acid present.
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Heat the reaction mixture to reflux (approximately 90-110 °C) for several hours.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. If not, the product may be extracted using an appropriate organic solvent after adjusting the pH of the aqueous solution.
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Purify the crude product by recrystallization or column chromatography to obtain pure 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide.
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Step 2: Synthesis of Isopropyl-d7-isocyanate
This step involves the conversion of commercially available isopropyl-d7-amine to the corresponding isocyanate. A common method for this transformation is the use of a phosgene equivalent, such as triphosgene or bis(trichloromethyl) carbonate (BTC), to avoid the handling of highly toxic phosgene gas.
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Reagents and Materials:
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Isopropyl-d7-amine
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Bis(trichloromethyl) carbonate (BTC) or triphosgene
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Anhydrous, inert solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
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A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)
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Reaction vessel equipped with a dropping funnel, reflux condenser, and a system for working under an inert atmosphere (e.g., nitrogen or argon).
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Procedure (based on general phosgenation methods):
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In a flame-dried reaction vessel under an inert atmosphere, dissolve isopropyl-d7-amine (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.
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In a separate flask, dissolve the phosgene equivalent (e.g., BTC, ~0.35 equivalents) in the same anhydrous solvent.
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Cool the amine solution in an ice bath (0 °C).
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Slowly add the solution of the phosgene equivalent to the stirred amine solution via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.
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Monitor the reaction for the disappearance of the starting amine.
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Upon completion, cool the reaction mixture. The product, isopropyl-d7-isocyanate, is typically a low-boiling liquid and can be purified by fractional distillation under reduced pressure.
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Step 3: Synthesis of Hydroxy Torsemide-d7
The final step is the coupling of the sulfonamide intermediate with the deuterated isocyanate to form the urea linkage.
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Reagents and Materials:
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4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (from Step 1)
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Isopropyl-d7-isocyanate (from Step 2)
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
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A tertiary amine base (e.g., triethylamine)
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Reaction vessel under an inert atmosphere.
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Procedure (based on the synthesis of Torsemide):
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In a reaction vessel under an inert atmosphere, dissolve 4-((3-(hydroxymethyl)phenyl)amino)pyridine-3-sulfonamide (1 equivalent) in the anhydrous solvent.
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Add the tertiary amine base (1.1 equivalents).
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Slowly add isopropyl-d7-isocyanate (1.05 equivalents) to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for several hours to overnight.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, the solvent can be removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield Hydroxy Torsemide-d7.
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Characterization and Data Presentation
The synthesized Hydroxy Torsemide-d7 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Table 2: Analytical Characterization Data for Hydroxy Torsemide-d7
| Analysis | Expected Result |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 372.1724. The isotopic cluster will show a significant M+7 peak. |
| ¹H NMR | Absence of signals corresponding to the isopropyl protons. The remaining proton signals should be consistent with the structure of Hydroxy Torsemide. |
| ¹³C NMR | Signals corresponding to the isopropyl carbons will show splitting patterns characteristic of C-D coupling or may be significantly broadened or absent depending on the relaxation times. |
| Purity (HPLC) | ≥ 98% |
| Isotopic Enrichment (MS) | ≥ 98 atom % D. This is determined by analyzing the relative intensities of the mass isotopologues. |
Note: The experimental data for purity and isotopic enrichment would need to be determined upon synthesis and purification of the compound. The values provided are typical targets for such labeled compounds.
Conclusion
This technical guide outlines the chemical structure and a detailed, plausible synthetic pathway for Hydroxy Torsemide-d7. The proposed synthesis is based on established organic chemistry principles and provides a framework for the laboratory preparation of this important deuterated metabolite. The availability of Hydroxy Torsemide-d7 is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, enabling more accurate and reliable quantification of Torsemide's active metabolite in biological matrices. Researchers undertaking this synthesis should adapt and optimize the described procedures based on their specific laboratory conditions and available instrumentation.
